(3-chlorophenyl) morpholine-4-carboxylate
Description
The compound "(3-chlorophenyl) morpholine-4-carboxylate" is an ester derivative combining a morpholine ring with a substituted chlorophenyl group. These analogs, such as [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS 637748-17-5, 1) and [3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate (CAS 573707-99-0, 2), share a common structural scaffold featuring a chromenone core linked to morpholine-4-carboxylate (Figure 1) . These compounds are characterized by their molecular complexity, with variations in substituents (e.g., trifluoromethyl, methyl, or oxo groups) influencing their physicochemical and biological properties.
Properties
IUPAC Name |
(3-chlorophenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-2-1-3-10(8-9)16-11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOJTADPJYOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324466 | |
| Record name | (3-chlorophenyl) morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332922-17-5 | |
| Record name | (3-chlorophenyl) morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) morpholine-4-carboxylate typically involves the reaction of 3-chlorophenyl isocyanate with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chlorophenyl isocyanate+morpholine→(3-chlorophenyl) morpholine-4-carboxylate
Industrial Production Methods
Industrial production of (3-chlorophenyl) morpholine-4-carboxylate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reactant Preparation: Ensuring high purity of 3-chlorophenyl isocyanate and morpholine.
Reaction: Conducting the reaction in a controlled environment, often in a batch or continuous flow reactor.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the product.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-chlorophenyl) morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-chlorophenyl) morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 1 and 2 with other chlorophenyl-containing compounds from the evidence:
Key Observations:
Substituent Effects :
- Halogenation : Compounds 1 and 2 differ in halogenation (trifluoromethyl vs. methyl), impacting lipophilicity. The XLogP3 value of 1 (4.1) suggests higher hydrophobicity than 2 , which lacks the trifluoromethyl group .
- Chlorophenyl Position : While 1 and 2 feature a 4-chlorophenyl group, ND-7 and the MAO-B inhibitor in utilize a 3-chlorophenyl substituent. This positional isomerism can alter biological activity; for example, ND-7 shows moderate antimicrobial activity against B. subtilis (MIC = 0.6–1.0 μM) .
- Energetic vs. Pharmaceutical Applications: The 3-chlorophenyl group in 1-(3-chlorophenyl)-1H-tetrazole stabilizes intermolecular interactions (e.g., Cl⋯H, 12.7%) and enhances detonation performance (velocity = 4409 m/s) due to nitrogen-rich heterocycles . In contrast, the 4-chlorophenyl group in 1 and 2 contributes to planar chromenone-morpholine systems, likely influencing binding to biological targets (e.g., enzymes or receptors) .
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